molecular formula C11H6ClN3O B2923731 3-(2-Chlorophenoxy)pyrazine-2-carbonitrile CAS No. 303146-94-3

3-(2-Chlorophenoxy)pyrazine-2-carbonitrile

Cat. No.: B2923731
CAS No.: 303146-94-3
M. Wt: 231.64
InChI Key: UZMQIECJKKAWRN-UHFFFAOYSA-N
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Description

3-(2-Chlorophenoxy)pyrazine-2-carbonitrile (CAS 303146-94-3) is a high-purity heteroaromatic building block designed for advanced pharmaceutical research and drug discovery. This compound features a pyrazine ring, an electron-deficient system that is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups . The presence of both a chlorine atom and a phenoxy group on the ring system makes it a versatile precursor for constructing complex molecular architectures, particularly in the exploration of structure-activity relationships (SARs) . While specific biological data for this exact compound is limited, its structural framework is highly relevant in medicinal chemistry. Pyrazine-carbonitrile scaffolds are recognized as critical intermediates in the synthesis of potent therapeutic agents. For instance, closely related 3-phenoxypyrazine-2-carboxamide derivatives have been identified as highly potent agonists for the TGR5 receptor, an important target for treating metabolic disorders such as type 2 diabetes and non-alcoholic steatohepatitis (NASH) . Furthermore, pyrazine derivatives are established as key components in FDA-approved drugs and clinical candidates, including the proteasome inhibitor Bortezomib and the antiviral agent Favipiravir, underscoring the strategic value of this chemical class in drug development . Researchers can leverage the reactivity of the chlorine and cyano groups for further derivatization, such as hydrolysis to amides or substitution with various nucleophiles like amines and thiols, to generate targeted compound libraries . Please Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2-chlorophenoxy)pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O/c12-8-3-1-2-4-10(8)16-11-9(7-13)14-5-6-15-11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMQIECJKKAWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CN=C2C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenoxy)pyrazine-2-carbonitrile typically involves the reaction of 2-chlorophenol with pyrazine-2-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxy group is introduced to the pyrazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenoxy)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrazine derivatives.

    Hydrolysis: Carboxylic acids or amides.

    Reduction: Primary amines.

Scientific Research Applications

3-(2-Chlorophenoxy)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenoxy)pyrazine-2-carbonitrile is deeply rooted in its chemical structure. The chloropyrazine ring coupled with the nitrile group provides a rich electron configuration, making it highly reactive. The chlorine atom on the pyrazine ring is a prime site for nucleophilic substitution reactions, facilitating the integration of various functional groups. The nitrile group is amenable to transformations through hydrolysis or reduction, making the compound a versatile precursor for synthesizing a diverse range of heterocyclic compounds, amino acids, and pivotal organic molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazinecarbonitriles are heavily influenced by substituent position and type. Key structural analogs include:

Compound Name Substituents Molecular Weight Key Properties/Applications
3-Chloropyrazine-2-carbonitrile Cl at 3-position, CN at 2-position 139.54 g/mol Intermediate in drug synthesis; nucleophilic substitution reactions
5-Chloropyrazine-2-carbonitrile Cl at 5-position, CN at 2-position 139.54 g/mol Research applications in catalysis and polymers
3-(Thiophene-2-sulfonyl)-pyrazine-2-carbonitrile Thiophene-sulfonyl at 3-position, CN at 2-position 267.29 g/mol Weak P2Y12 receptor antagonist (IC₅₀: ~15.5 µM)
5-Chloro-6-(4-chlorophenyl)-pyrazine-2,3-dicarbonitrile Cl at 5-position, 4-Cl-phenyl at 6-position, CN at 2,3-positions 275.10 g/mol High lipophilicity; antimicrobial research

Key Observations :

  • Chlorine Position : 3-Chloropyrazine-2-carbonitrile exhibits higher reactivity in nucleophilic substitutions compared to its 5-chloro isomer due to steric and electronic effects .
  • Phenoxy vs.

Key Observations :

  • The target compound’s synthesis suffers from low yields (18–43%) due to competing reactivity of halogenated benzaldehydes and lipophilic byproducts .
  • In contrast, 3-chloropyrazine-2-carbonitrile is synthesized efficiently (84% yield) via direct chlorination, underscoring the impact of substituent simplicity on synthetic feasibility .

Pharmacological and Functional Comparisons

Pyrazinecarbonitriles demonstrate diverse biological activities depending on substitution patterns:

Compound Target/Activity IC₅₀/EC₅₀ Selectivity Notes
3-(2-Chlorophenoxy)pyrazine-2-carbonitrile Antimicrobial (hypothetical) N/A Structural similarity to chalcone derivatives with reported antimicrobial activity
3-(Thiophene-2-sulfonyl)-pyrazine-2-carbonitrile P2Y12 receptor antagonist 15.5 µM (weak) Less potent than morpholine-based Compound E
5-Chloro-6-(4-chlorophenyl)-pyrazine-2,3-dicarbonitrile Antimicrobial N/A High log P (3.48) suggests enhanced membrane interaction
CCT245737 (CHK1 inhibitor) Checkpoint kinase 1 (CHK1) <10 nM Optimized for oral bioavailability and selectivity

Key Observations :

  • The thiophene-sulfonyl analog (Compound F) shows modest P2Y12 receptor inhibition, likely due to steric hindrance from the bulky sulfonyl group, whereas the target compound’s phenoxy group may offer better target engagement .

Biological Activity

3-(2-Chlorophenoxy)pyrazine-2-carbonitrile, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

  • Chemical Formula : C10_{10}H7_{7}ClN2_{2}O
  • CAS Number : 303146-94-3

The presence of the chlorophenoxy and pyrazine moieties suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, a related compound demonstrated significant inhibition of cell viability in K562 leukemia cells with an IC50_{50} value of 25 μM after 72 hours of treatment . This indicates a promising avenue for exploring the anticancer properties of this compound.

Antimicrobial Activity

Research has pointed towards the effectiveness of pyrazine derivatives as antimicrobial agents. The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Research Findings and Case Studies

  • Apoptosis Induction :
    • A study on a related pyrazine derivative showed that it induced apoptosis in K562 cells by downregulating anti-apoptotic proteins (Bcl-2 and Survivin) while upregulating pro-apoptotic proteins (Bax) . This suggests that this compound could similarly affect apoptosis pathways.
  • Molecular Docking Studies :
    • Computational studies have indicated that pyrazine derivatives can bind effectively to various protein targets involved in cancer progression and microbial resistance. These findings support further investigation into the binding affinities and interactions of this compound with specific receptors .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds in its class:

Compound NameStructureNotable Activity
5-Cyano-3-(4-methoxybenzylamino)pyrazine-2-carboxamideStructureAnticancer activity, apoptosis induction
Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylateStructureAntimicrobial properties, VEGFR inhibition

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